molecular formula C11H13BrClNO2 B1409233 tert-Butyl (3-bromo-5-chlorophenyl)carbamate CAS No. 1187932-42-8

tert-Butyl (3-bromo-5-chlorophenyl)carbamate

Cat. No. B1409233
CAS RN: 1187932-42-8
M. Wt: 306.58 g/mol
InChI Key: VVRHVJMRXVANCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed reactions . For instance, “tert-butyl N- (3-bromo-5-chlorophenyl)carbamate” can be synthesized using di-tert-butyl dicarbonate and 3-bromo-5-chloro-2-fluoroaniline with DMAP in tetrahydrofuran .

Scientific Research Applications

Preparation and Synthetic Applications

  • Tert-butyl carbamate derivatives are pivotal in the preparation of heterocyclic compounds and in facilitating Diels-Alder reactions, serving as protective groups for amines and participating in complex rearrangements and cyclization processes. These steps are crucial for synthesizing pharmaceutically relevant molecules and materials with specific chemical properties (Padwa, Brodney, & Lynch, 2003).

Molecular Interactions and Crystal Structures

  • Studies on chloro- and iodo- derivatives of tert-butyl carbamate reveal their role in forming isostructural families of compounds, demonstrating how molecular interactions, such as hydrogen and halogen bonds, are critical in determining the crystal packing and stability of these materials (Baillargeon et al., 2017).

Catalysis and Enantioselective Reactions

  • The utility of tert-butyl carbamate derivatives extends to catalysis, where they participate in rhodium-catalyzed enantioselective additions. This aspect is fundamental in asymmetric synthesis, contributing to the development of chiral molecules with potential applications in drug development and materials science (Storgaard & Ellman, 2009).

Structural Characterization and Chemical Reactivity

  • The structural analysis of carbamate derivatives provides insights into their chemical reactivity and interaction patterns. X-ray diffraction studies reveal how tert-butyl carbamate derivatives participate in various hydrogen bonding interactions, which are essential for understanding their reactivity and properties in different chemical environments (Das et al., 2016).

Synthesis of Complex Molecules

  • Tert-butyl carbamate derivatives are integral to synthesizing complex molecules, such as cyclic and acyclic compounds, through protective group strategies and nucleophilic substitutions. These methodologies are vital in organic synthesis, offering pathways to a wide range of chemicals for pharmaceutical and material applications (Wu, 2011).

Biochemical Analysis

Biochemical Properties

tert-Butyl (3-bromo-5-chlorophenyl)carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. This compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition of enzyme activity, thereby altering the metabolic processes within the cell.

Cellular Effects

The effects of this compound on cellular processes are significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes related to oxidative stress and apoptosis, leading to changes in cellular function and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. This compound can be metabolized by these enzymes to form various metabolites, which can then participate in further biochemical reactions . The metabolism of this compound can affect the overall metabolic flux and alter the levels of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . The targeting of this compound to these organelles is facilitated by post-translational modifications and targeting signals.

properties

IUPAC Name

tert-butyl N-(3-bromo-5-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRHVJMRXVANCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162923
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187932-42-8
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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